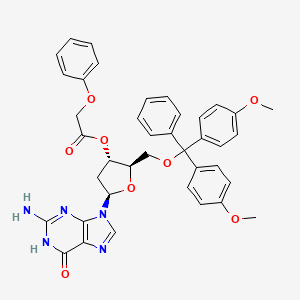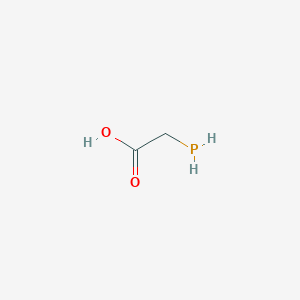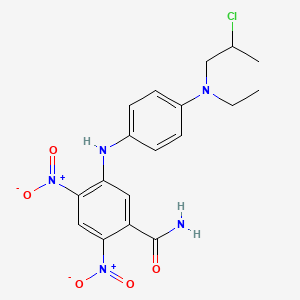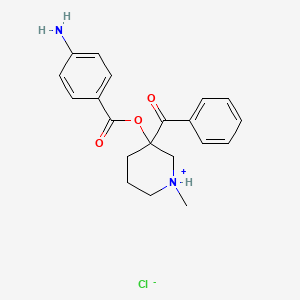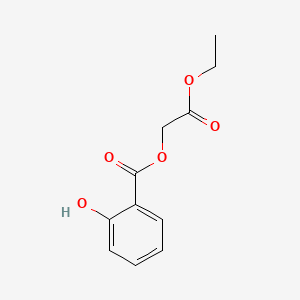
2-Mercaptoethyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercaptoethyl stearate: is an organic compound with the molecular formula C20H40O2S . It is an ester derived from stearic acid and 2-mercaptoethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Mercaptoethyl stearate can be synthesized through the esterification reaction between stearic acid and 2-mercaptoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, stearic acid and 2-mercaptoethanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to purification steps, including distillation and filtration, to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Mercaptoethyl stearate can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding alcohol and thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Mercaptoethyl stearate is used as a reagent in organic synthesis, particularly in the formation of esters and thioesters. It is also employed in the study of reaction mechanisms involving thiol groups.
Biology: In biological research, this compound is used in the modification of proteins and peptides. It can be used to introduce thiol groups into biomolecules, which can then be utilized in various biochemical assays and studies.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable esters makes it a candidate for the development of prodrugs and other pharmaceutical formulations.
Industry: this compound is used in the production of surfactants and emulsifiers. It is also employed in the manufacture of lubricants and plasticizers due to its ability to modify the physical properties of materials.
Mecanismo De Acción
The mechanism of action of 2-mercaptoethyl stearate involves its ability to interact with various molecular targets through its thiol group. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, including those involved in redox regulation and signal transduction.
Comparación Con Compuestos Similares
2-Mercaptoethanol: Similar in structure but lacks the long hydrophobic stearate chain.
Stearic acid: Lacks the thiol group, making it less reactive in certain chemical reactions.
Thioesters: Compounds like methyl thioglycolate share the thiol ester functionality but differ in the alkyl chain length and structure.
Uniqueness: 2-Mercaptoethyl stearate is unique due to its combination of a long hydrophobic stearate chain and a reactive thiol group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in various fields.
Propiedades
| 27564-01-8 | |
Fórmula molecular |
C20H40O2S |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
2-sulfanylethyl octadecanoate |
InChI |
InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23/h23H,2-19H2,1H3 |
Clave InChI |
FPRWILGFWFTOHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)

